![molecular formula C10H17N3O3 B13496844 tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate](/img/structure/B13496844.png)
tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate can then undergo a Curtius rearrangement to form the desired carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates typically involves the use of di-tert-butyl dicarbonate as a key reagent. The reaction is carried out under controlled conditions to ensure high yields and purity. The process may involve the use of organic solvents and bases to facilitate the reaction and improve product isolation .
化学反応の分析
Types of Reactions
tert-Butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form different products.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazo group.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, hydrogenation catalysts like palladium on carbon for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazo group can lead to the formation of ketones or carboxylic acids, while reduction can yield primary amines .
科学的研究の応用
tert-Butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate involves the reactivity of the diazo group. The diazo group can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in cycloaddition reactions, forming new carbon-nitrogen bonds. The tert-butyl carbamate group serves as a protecting group, stabilizing the molecule and preventing unwanted side reactions .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate without the diazo group, used primarily as a protecting group for amines.
tert-Butyl [1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexyl carbamate: Another carbamate with different substituents, used in pharmaceutical synthesis.
Uniqueness
The combination of the tert-butyl carbamate protecting group and the diazo functionality makes it a versatile compound in organic synthesis and research .
特性
分子式 |
C10H17N3O3 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C10H17N3O3/c1-7(5-8(14)6-12-11)13-9(15)16-10(2,3)4/h6-7H,5H2,1-4H3,(H,13,15)/t7-/m0/s1 |
InChIキー |
TYPYMBVJXCVBPA-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](CC(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
正規SMILES |
CC(CC(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride](/img/structure/B13496769.png)
![2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13496777.png)
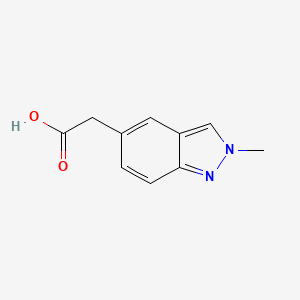
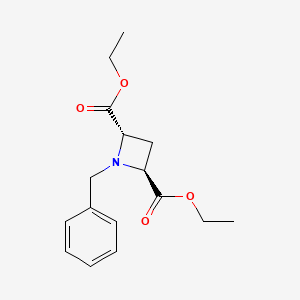
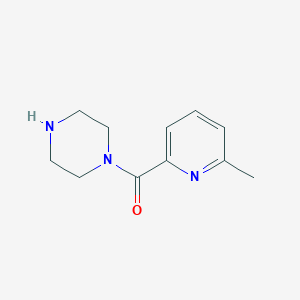
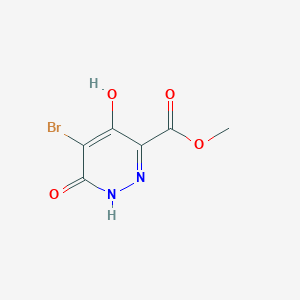
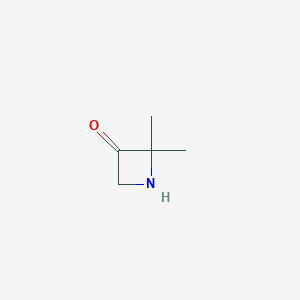
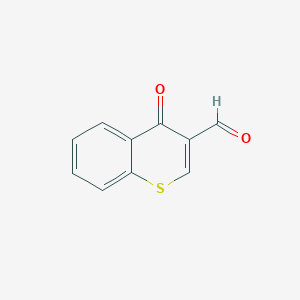
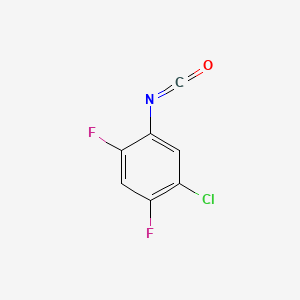
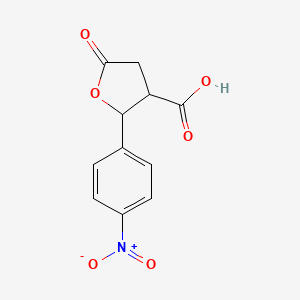
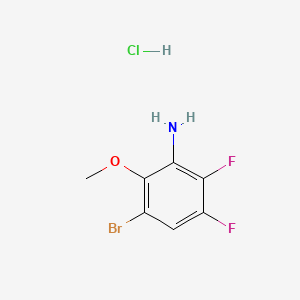
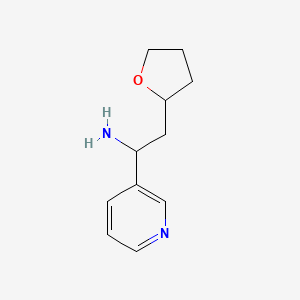
![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13496874.png)
